1-(4-Isopropylphenyl)propan-1-ol

Catalog No.
S8130916
CAS No.
54518-11-5
M.F
C12H18O
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Isopropylphenyl)propan-1-ol

CAS Number

54518-11-5

Product Name

1-(4-Isopropylphenyl)propan-1-ol

IUPAC Name

1-(4-propan-2-ylphenyl)propan-1-ol

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h5-9,12-13H,4H2,1-3H3

InChI Key

NUNYALSGVAYXDW-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)C(C)C)O

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)C)O

1-(4-Isopropylphenyl)propan-1-ol is an organic compound characterized by a propanol structure with a 4-isopropylphenyl group attached to the first carbon of the propanol chain. Its molecular formula is C13H18O, and it features a hydroxyl group (-OH) that classifies it as an alcohol. The presence of the isopropyl group contributes to its hydrophobic nature, influencing its solubility and reactivity.

The chemical reactivity of 1-(4-Isopropylphenyl)propan-1-ol can be analyzed through various types of reactions:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the conditions. For instance, using oxidizing agents like chromium trioxide can convert the alcohol into its corresponding ketone.
  • Esterification: This compound can react with carboxylic acids in the presence of acid catalysts to form esters, which are important in various industrial applications.
  • Dehydration: Under acidic conditions, 1-(4-Isopropylphenyl)propan-1-ol can undergo dehydration to form alkenes.

Research indicates that 1-(4-Isopropylphenyl)propan-1-ol exhibits various biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. The presence of the isopropyl group may enhance its interaction with biological targets, such as enzymes and receptors, potentially leading to therapeutic effects.

Several methods exist for synthesizing 1-(4-Isopropylphenyl)propan-1-ol:

  • Alkylation of Phenols: One common method involves the alkylation of 4-isopropylphenol with propylene oxide in the presence of a base such as sodium hydroxide.
  • Reduction Reactions: The compound can also be synthesized through the reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride.
  • Grignard Reaction: Another method involves a Grignard reaction where 4-isopropylphenylmagnesium bromide reacts with formaldehyde followed by hydrolysis.

1-(4-Isopropylphenyl)propan-1-ol finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and scented products.
  • Chemical Intermediates: It is utilized as an intermediate in the synthesis of other organic compounds, including polymers and agrochemicals.

Interaction studies have shown that 1-(4-Isopropylphenyl)propan-1-ol can interact with several biological molecules. These interactions may involve binding to specific receptors or enzymes, influencing their activity. Further studies are needed to elucidate these mechanisms fully and assess their implications for therapeutic applications.

Several compounds share structural similarities with 1-(4-Isopropylphenyl)propan-1-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-IsopropylphenolHydroxyl group on a phenolic ringExhibits strong antioxidant properties
1-(4-Methylphenyl)propan-1-olMethyl group instead of isopropylDifferent steric hindrance affecting reactivity
2-(4-Isopropylphenyl)ethanolEthanol backbonePotentially different biological activity profiles

These compounds differ primarily in their substituents on the aromatic ring and the length of their carbon chains, which influences their physical properties and biological activities.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

178.135765193 g/mol

Monoisotopic Mass

178.135765193 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-14-2024

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